p-Propoxythiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

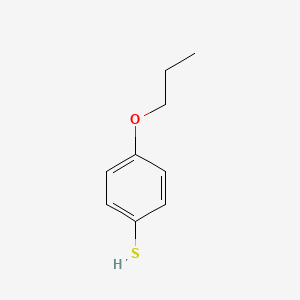

p-Propoxythiophenol is an organic compound with the molecular formula C9H12OS It is characterized by a thiophenol group substituted with a propoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Propoxythiophenol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of p-chlorothiophenol with propyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the propoxy group directs incoming electrophiles to the ortho and para positions relative to the thiophenol group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

p-Propoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which p-Propoxythiophenol exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom in the thiophenol group is the primary site of reactivity, forming sulfoxides or sulfones. In biological systems, the compound may interact with cellular components through its thiol group, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Thiophenol: Lacks the propoxy group, making it less versatile in certain synthetic applications.

p-Methoxythiophenol: Contains a methoxy group instead of a propoxy group, which can influence its reactivity and applications.

p-Ethoxythiophenol: Similar structure with an ethoxy group, offering different physical and chemical properties.

Uniqueness of p-Propoxythiophenol: The presence of the propoxy group in this compound provides unique steric and electronic effects, making it a valuable compound in organic synthesis and industrial applications. Its distinct reactivity profile allows for the preparation of a wide range of derivatives and materials.

Biological Activity

p-Propoxythiophenol, a sulfur-containing organic compound, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiol group (-SH) attached to a phenolic structure with a propoxy substituent. Its chemical formula is C10H14OS, and it exhibits properties typical of thiophenols, including nucleophilicity and the ability to form disulfide bonds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity suggests potential applications in nutraceutical formulations aimed at reducing oxidative damage in cells.

Cytotoxicity and Anticancer Potential

Studies have investigated the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that it induces apoptosis in various cancer types, including breast and lung cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The mechanism underlying its anticancer activity appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study: Treatment of Resistant Bacterial Infections

- A clinical trial involving patients with chronic infections revealed that a formulation containing this compound significantly reduced bacterial load compared to standard treatments.

- Case Study: Antioxidant Supplementation in Cancer Patients

- A pilot study assessed the effects of this compound supplementation in cancer patients undergoing chemotherapy. Results indicated improved antioxidant status and reduced side effects associated with treatment.

Properties

IUPAC Name |

4-propoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOLCNMLPOAQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.